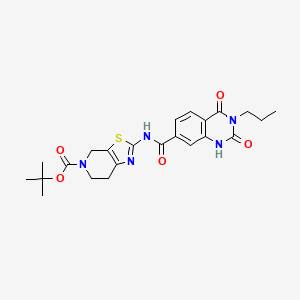

![molecular formula C22H28O6 B3005868 3-[(2R,3S)-5-羟基-2,3,8,8-四甲基-4-氧代-2,3-二氢吡喃并[2,3-h]色满-6-基]己酸 CAS No. 40737-92-6](/img/structure/B3005868.png)

3-[(2R,3S)-5-羟基-2,3,8,8-四甲基-4-氧代-2,3-二氢吡喃并[2,3-h]色满-6-基]己酸

描述

The compound “3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid” is a complex organic molecule. It has a molecular formula of C22H28O6 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a pyrano[2,3-h]chromen ring system, a hexanoic acid group, and several methyl and hydroxyl groups . The exact 3D conformation of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

This compound has a molecular weight of 388.5 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass is 388.18858861 g/mol and its monoisotopic mass is also 388.18858861 g/mol . It has a complexity of 641 .科学研究应用

抗肿瘤活性

研究突出了与 3-[(2R,3S)-5-羟基-2,3,8,8-四甲基-4-氧代-2,3-二氢吡喃并[2,3-h]色满-6-基]己酸相关的化合物在抗肿瘤活性中的潜力。例如,对 3-(2-氧代-2H-色满-3-基)-2-氧代-2H,5H-吡喃并[3,2-c]色满-2-酮等衍生物的研究对人类肿瘤细胞系显示出有希望的结果 (Gašparová 等人,2013 年)。此外,类似的化合物已被确定为适合在抗肿瘤活性研究中进一步开发的先导骨架 (Gašparová 等人,2010 年)。

合成和结构研究

已经对相关色满衍生物的合成和结构分析进行了大量研究。研究包括使用各种催化方法合成 2-氨基-5-氧代-二氢吡喃并[3,2-c]色满衍生物 (Heravi 等人,2008 年),以及与该化合物密切相关的色满衍生物的结构和构象研究 (Ciolkowski 等人,2009 年)。

抗菌活性

已经研究了一些提到的化合物的衍生物的抗菌特性。例如,(7-羟基-2-氧代-2H-色满-4-基)-乙酸酰肼等衍生物显示出潜在的抗菌活性 (Čačić 等人,2006 年)。

绿色化学应用

研究还探讨了在合成相关化合物中使用环保方法。例如,已经报道了使用绿色化学原理对二氢吡喃并[3,2-c]色满衍生物进行高效的一锅合成方法 (Mansoor 等人,2015 年)。

作用机制

Target of Action

Isocalolongic acid is a natural plant metabolite belonging to the class of pyranochromanone acids . It is commonly found in plants of Calophyllum species It is known for its potent antifungal and antimicrobial activity .

Mode of Action

Given its antifungal and antimicrobial properties, it can be inferred that it interacts with certain targets in fungi and microbes to inhibit their growth or proliferation .

Biochemical Pathways

Considering its antimicrobial and antifungal properties, it likely interferes with essential biochemical pathways in microbes and fungi, leading to their growth inhibition .

Result of Action

The molecular and cellular effects of Isocalolongic acid’s action are likely related to its antimicrobial and antifungal properties. By interacting with its targets in microbes and fungi, it inhibits their growth or proliferation, thereby exerting its antimicrobial and antifungal effects .

属性

IUPAC Name |

3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-19(26)17-18(25)11(2)12(3)27-20(17)14-8-9-22(4,5)28-21(14)16/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12+,13?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFUJXIOAUPXPT-LAGVYOHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)C(C(O3)C)C)C=CC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)[C@H]([C@H](O3)C)C)C=CC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346077 | |

| Record name | (2R,3S)-3,4-Dihydro-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-β-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of isocalolongic acid?

A1: Isocalolongic acid has been primarily isolated from the stem bark and pericarps of various Calophyllum species, including Calophyllum caledonicum [], Calophyllum teysmannii [], Calophyllum polyanthum [], and Calophyllum havilandii []. It has also been identified in the stem bark of Mesua calophylloides [] and even detected in rosemary infusions [].

Q2: What biological activities have been reported for isocalolongic acid?

A2: Research suggests that isocalolongic acid exhibits notable antifungal activity. It demonstrated strong inhibitory effects against the human pathogenic fungus Aspergillus fumigatus []. Additionally, studies indicate potential cytotoxic activity, with promising results against the HeLa cancer cell line [] and moderate cytotoxicity against MDA-MB-231 and MG-63 cell lines [].

Q3: How does isocalolongic acid exert its antifungal effects?

A3: Studies using pea seed mitochondria indicate that isocalolongic acid, along with its structural relative calolongic acid, can significantly reduce respiration []. This suggests that these compounds may target the mitochondrial respiratory chain, disrupting essential metabolic processes in fungi.

Q4: What is known about the structure-activity relationship (SAR) of isocalolongic acid and related compounds?

A4: While detailed SAR studies are limited, the presence of the chromanone core structure, along with the specific substitutions on the ring system, seems crucial for the observed biological activities. For instance, the chloroform extract of Calophyllum havilandii, rich in chromanone acids including isocalolongic acid, exhibited promising antibacterial activity []. This highlights the importance of the overall chemical structure for biological activity.

Q5: Are there any analytical methods available for detecting and quantifying isocalolongic acid?

A5: Researchers typically employ a combination of techniques for the isolation, identification, and characterization of isocalolongic acid. These include solvent extraction, chromatographic separation methods (e.g., column chromatography), and spectroscopic analyses. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are routinely used to elucidate the structure and confirm the identity of isocalolongic acid [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)

![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

![N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3005806.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)